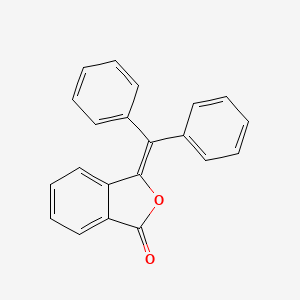

3-(Diphenylmethylidene)-2-benzofuran-1(3h)-one

Description

3-(Diphenylmethylidene)-2-benzofuran-1(3H)-one is a substituted isobenzofuranone derivative characterized by a fused benzofuranone core and a diphenylmethylidene group at the 3-position. Isobenzofuranones are cyclic ketones with a five-membered lactone ring fused to a benzene ring. These compounds are pivotal intermediates in organic synthesis and medicinal chemistry due to their structural rigidity and diverse biological activities .

Properties

CAS No. |

1801-25-8 |

|---|---|

Molecular Formula |

C21H14O2 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

3-benzhydrylidene-2-benzofuran-1-one |

InChI |

InChI=1S/C21H14O2/c22-21-18-14-8-7-13-17(18)20(23-21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |

InChI Key |

ONEYAYRWPAYADW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

3-(Diphenylmethylidene)-2-benzofuran-1(3H)-one, also known as 3,3-Diphenyl-2-benzofuran-1(3H)-one, is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, particularly focusing on its antioxidant, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 302.32 g/mol

Antioxidant Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antioxidant properties. For instance, a study evaluated several (Z)-3-benzylideneisobenzofuran-1(3H)-ones, revealing that certain derivatives displayed potent antioxidant activity with IC values lower than standard antioxidants like ascorbic acid. Specifically, compound 28c showed an IC of 6.33 ± 0.08 μg/mL, indicating strong antioxidant potential compared to ascorbic acid (IC = 4.57 μg/mL) .

Antimicrobial Activity

The antimicrobial activity of benzofuran derivatives has also been explored extensively. A study on various benzofuran derivatives indicated that they possess selective action against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. For example, compound 3g exhibited significant inhibition against Pseudomonas aeruginosa and Escherichia coli with a minimum inhibitory concentration (MIC) of 0.21 µM .

Anticancer Activity

The anticancer potential of benzofuran derivatives has gained attention due to their ability to induce apoptosis in cancer cells. Research indicates that certain compounds can disrupt mitochondrial function and increase reactive oxygen species (ROS) production, leading to cancer cell death. For instance, derivatives such as ACDB and BL-038 have been shown to induce apoptosis in human chondrosarcoma cells through ROS generation and mitochondrial dysfunction .

Case Studies

- Antiplatelet Activity : A series of studies highlighted the antiplatelet effects of benzofuran derivatives, where specific compounds were found to be more effective than aspirin in inhibiting platelet aggregation .

- Inhibitory Effects on Tuberculosis : A lead compound identified from a benzofuran series showed promising results against Mycobacterium tuberculosis in murine models, although concerns regarding cardiotoxicity limited further development .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituent at the 3-position of the benzofuranone ring significantly influences molecular geometry, electronic distribution, and intermolecular interactions. Key analogues include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., sulfanyl in ) increase electrophilicity at the lactone carbonyl, enhancing reactivity in nucleophilic additions. Conjugated systems (e.g., benzylidene in ) redshift UV-Vis absorption.

- Steric Effects: Bulky substituents (e.g., fluorenylidene in ) hinder molecular packing, reducing crystallinity but improving solubility in non-polar solvents.

Crystallographic and Supramolecular Features

- Hydrogen Bonding: Amino-substituted derivatives (e.g., 3-(3,4-dimethylanilino)) form C(6) chains via N–H···O interactions, stabilizing crystal lattices .

- π–π Stacking: Benzofuranone and aromatic substituents (e.g., in ) engage in face-to-face π–π interactions (centroid distances: 3.62–3.79 Å) .

- C–H···π Interactions : Observed in compounds with methyl or phenyl groups (e.g., 3-methyl-3-phenyl derivative in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.